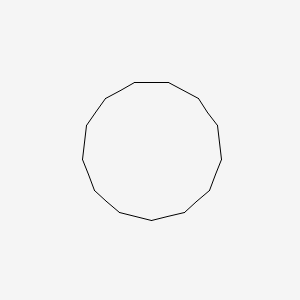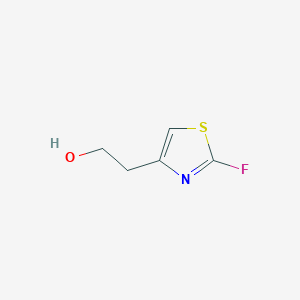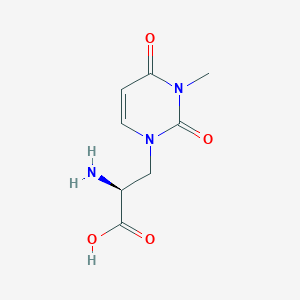![molecular formula C7H5N3OS B13116510 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one CAS No. 91996-78-0](/img/structure/B13116510.png)
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family This compound is characterized by its unique structure, which includes a thioxo group and a dihydropyrido ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as the solvent and allows for the recycling of the DBU-H2O system multiple times without loss of activity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as twin screw extrusion can be employed to carry out the reaction without the need for solvents or catalysts, making the process more sustainable and easier to scale up .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thioxo group and the dihydropyrido ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and aqueous or organic solvents, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial and antifungal activities . The compound has shown broad-spectrum antibacterial activity and reasonable antifungal activity, making it a promising candidate for the development of new antimicrobial agents . Additionally, it has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the growth of bacteria and fungi by interfering with essential cellular processes. This may involve the inhibition of enzyme activity or disruption of cell membrane integrity, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be compared with other similar compounds in the pyrido[2,3-D]pyrimidine family. Similar compounds include 2,3-dihydropyrido[2,3-D]pyrimidin-4(1H)-ones and 2-thioxodihydropyrido[2,3-D]pyrimidines . These compounds share structural similarities but differ in the presence of functional groups and their specific chemical properties. The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
91996-78-0 |
|---|---|
Molekularformel |
C7H5N3OS |
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
4-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3OS/c11-7-9-5-4(6(12)10-7)2-1-3-8-5/h1-3H,(H2,8,9,10,11,12) |
InChI-Schlüssel |
NLYPLDGOILHTHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=O)NC2=S)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)




![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)


